molecular formula C11H11FO2 B1342933 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1267316-41-5

1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No. B1342933
CAS RN: 1267316-41-5
M. Wt: 194.2 g/mol
InChI Key: RLTHGOMIUBXLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid" is a cyclopropane derivative with a fluorophenyl group attached to it. Cyclopropane derivatives are known for their unique chemical and physical properties due to the strain in the three-membered ring. The presence of the fluorine atom can significantly affect the reactivity and stability of the molecule due to its electronegativity and the ability to form hydrogen bonds .

Synthesis Analysis

The synthesis of fluorinated cyclopropane derivatives can be complex due to the reactivity of the cyclopropane ring. A related synthesis approach for a fluorinated analog of 1-aminocyclopropane carboxylic acid is described,

Scientific Research Applications

Synthesis and Chemical Properties

1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid serves as a precursor in synthetic chemistry, illustrating the broad utility of cyclopropane derivatives. Its synthesis from commercially available cyclopropane-1-carboxylic acid through multi-step nucleophilic substitution and ester hydrolysis has been documented, highlighting a method to achieve high yields and confirming the structure via NMR and MS spectrum techniques (Zhou et al., 2021). Moreover, the utility of cyclopropane derivatives in generating biologically active compounds and natural products has been emphasized through the synthesis and biological evaluation of molecules incorporating the cyclopropane motif for potential antifungal, antimicrobial, antiviral, and antitumoral activities (Coleman & Hudson, 2016).

Biological Activity and Mechanistic Insights

Cyclopropane derivatives have been investigated for their inhibitory effects on various biological targets. For instance, compounds structurally related to 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid have been studied for their inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, demonstrating the role of the cyclopropane ring in modulating biological activity (Dourtoglou & Koussissi, 2000). Such findings contribute to understanding the biochemical pathways involved in ethylene production and its regulation in plants.

Material Science and Structural Analysis

The structural characteristics of cyclopropane derivatives, including those similar to 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid, have been explored through X-ray crystallography to understand their molecular interactions and stability. Studies have identified the potential involvement of C–F bonds in hydrogen bonding, indicating a significant aspect of their chemical behavior and interaction with other molecules (Fröhlich et al., 2006).

Conformational Analysis and Drug Design

Cyclopropane units are utilized to restrict the conformation of biologically active compounds, aiming to enhance activity and specificity. This strategy has been applied in the design of conformationally restricted analogues of histamine, leveraging the cyclopropane ring's ability to influence molecular geometry and thus, potentially, biological activity (Kazuta, Matsuda, & Shuto, 2002).

Safety and Hazards

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of accidental release, the area should be ventilated, and spills should be prevented from entering sewers, watercourses, or low areas .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTHGOMIUBXLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.